Cas no 844683-62-1 (4-Chloro-3,3'-difluorobenzhydrol)

4-Chloro-3,3'-difluorobenzhydrol structure
844683-62-1 structure
Product Name:4-Chloro-3,3'-difluorobenzhydrol
CAS No:844683-62-1
MF:C13H9ClF2O
MW:254.659769773483
CID:1082171
PubChem ID:2757451
Update Time:2025-11-02

4-Chloro-3,3'-difluorobenzhydrol Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3,3'-difluorobenzhydrol
    • (4-chloro-3-fluorophenyl)-(3-fluorophenyl)methanol
    • 4-CHLORO-3,3'-DIFLUOROBENZHYDRO
    • 844683-62-1
    • (4-chloro-3-fluorophenyl)(3-fluorophenyl)methanol
    • AKOS013210229
    • MDL: MFCD06201318
    • Inchi: 1S/C13H9ClF2O/c14-11-5-4-9(7-12(11)16)13(17)8-2-1-3-10(15)6-8/h1-7,13,17H
    • InChI Key: XJLBKCVKWYTZGD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C(C1C=CC=C(C=1)F)O

Computed Properties

  • Exact Mass: 254.0309989g/mol
  • Monoisotopic Mass: 254.0309989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

4-Chloro-3,3'-difluorobenzhydrol Pricemore >>

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Additional information on 4-Chloro-3,3'-difluorobenzhydrol

Research Brief on 4-Chloro-3,3'-difluorobenzhydrol (CAS: 844683-62-1) in Chemical Biology and Pharmaceutical Applications

4-Chloro-3,3'-difluorobenzhydrol (CAS: 844683-62-1) is an emerging chemical intermediate with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its difluorobenzhydrol scaffold, has recently garnered attention due to its utility in synthesizing bioactive molecules and its role in modulating biological pathways. Recent studies highlight its application in the development of kinase inhibitors and antimicrobial agents, positioning it as a versatile building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-Chloro-3,3'-difluorobenzhydrol derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune and oncology therapies. The research team optimized the compound's halogenated aromatic rings to enhance binding affinity, achieving nanomolar potency in preclinical models. These findings underscore its potential as a scaffold for next-generation BTK inhibitors with improved metabolic stability.

Further investigations into its antimicrobial properties revealed synergistic effects when combined with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). A collaborative study between academic and industrial researchers (2024, ACS Infectious Diseases) identified that fluorination at the 3,3'-positions significantly increased membrane permeability, addressing a key challenge in combating Gram-positive pathogens. This aligns with broader industry efforts to revitalize antibiotic pipelines using fluorinated chemotypes.

From a synthetic chemistry perspective, advances in catalytic asymmetric reduction have enabled enantioselective production of 4-Chloro-3,3'-difluorobenzhydrol, as reported in Nature Catalysis (2023). The development of chiral iridium catalysts achieved >99% ee, critical for applications requiring stereochemical precision. This methodological breakthrough supports the compound's growing role in producing optically active pharmaceuticals.

Ongoing clinical-stage research (Phase I/II) by several biotech firms is exploring 4-Chloro-3,3'-difluorobenzhydrol-based PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. Early data suggest advantages in overcoming resistance mechanisms in hematological malignancies, with detailed structure-activity relationship (SAR) studies expected in Q4 2024.

In conclusion, 4-Chloro-3,3'-difluorobenzhydrol represents a multifaceted tool in modern drug discovery, with applications spanning from small-molecule therapeutics to novel degradation technologies. Its unique physicochemical properties, combined with recent synthetic innovations, position it as a compound of sustained interest for both academic and industrial research programs targeting challenging disease mechanisms.

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